Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Overview
Description
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C11H21NO5S and a molecular weight of 279.35 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring with a tert-butyl ester and a hydroxyethyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide typically involves the reaction of thiomorpholine with tert-butyl chloroformate and 2-bromoethanol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the thiomorpholine ring provides structural stability. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide can be compared with similar compounds such as:
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate: Lacks the 1,1-dioxide group, resulting in different chemical properties and reactivity.
Tert-butyl 2-(2-hydroxyethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate: Similar structure but with variations in the oxidation state of the sulfur atom.
These comparisons highlight the unique features of this compound, such as its enhanced stability and reactivity due to the presence of the 1,1-dioxide group.
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)17-10(14)12-5-7-18(15,16)9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGKQKOQAGZFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648864-65-6 | |
Record name | tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.